4-Fluoro-2-hydroxy-5-methylbenzaldehyde

CAS No.: 504414-06-6

Cat. No.: VC3253317

Molecular Formula: C8H7FO2

Molecular Weight: 154.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 504414-06-6 |

|---|---|

| Molecular Formula | C8H7FO2 |

| Molecular Weight | 154.14 g/mol |

| IUPAC Name | 4-fluoro-2-hydroxy-5-methylbenzaldehyde |

| Standard InChI | InChI=1S/C8H7FO2/c1-5-2-6(4-10)8(11)3-7(5)9/h2-4,11H,1H3 |

| Standard InChI Key | OFKAHFDRPJPNOH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1F)O)C=O |

| Canonical SMILES | CC1=CC(=C(C=C1F)O)C=O |

Introduction

Chemical Identity and Structure

Basic Information

4-Fluoro-2-hydroxy-5-methylbenzaldehyde is an organic compound classified as a substituted benzaldehyde. The key identifiers and nomenclature for this compound are presented in Table 1.

Table 1: Identification Parameters of 4-Fluoro-2-hydroxy-5-methylbenzaldehyde

| Parameter | Value |

|---|---|

| IUPAC Name | 4-Fluoro-2-hydroxy-5-methylbenzaldehyde |

| CAS Number | 504414-06-6 |

| Molecular Formula | C8H7FO2 |

| Molecular Weight | 154.138 g/mol |

| Exact Mass | 154.043015 |

| Synonyms | Benzaldehyde, 4-fluoro-2-hydroxy-5-methyl- (9CI); 4-fluoro-2-hydroxy-5-methyl-benzaldehyde |

The compound has been recorded in literature, notably in a patent by JEIL PHARMACEUTICAL CO., LTD. (WO2007/8037 A1, 2007) , indicating its potential significance in pharmaceutical research and development.

Structural Features

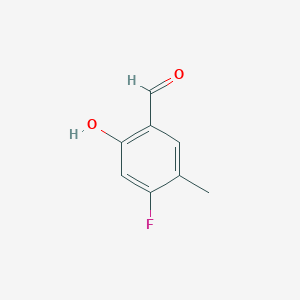

4-Fluoro-2-hydroxy-5-methylbenzaldehyde features a benzene ring with four substituents:

-

An aldehyde group (-CHO) at position 1

-

A hydroxyl group (-OH) at position 2

-

A fluorine atom at position 4

-

A methyl group (-CH3) at position 5

The presence of the hydroxyl group ortho to the aldehyde is a notable structural feature that may facilitate intramolecular hydrogen bonding between these groups. This structural arrangement could influence the compound's chemical reactivity and physical properties.

Physical and Chemical Properties

Physical Properties

4-Fluoro-2-hydroxy-5-methylbenzaldehyde possesses specific physical characteristics that define its behavior under various conditions. These properties are summarized in Table 2.

Table 2: Physical Properties of 4-Fluoro-2-hydroxy-5-methylbenzaldehyde

| Property | Value |

|---|---|

| Physical State | Colorless oil (in purified form) |

| Density | 1.3±0.1 g/cm³ |

| Boiling Point | 226.0±35.0 °C at 760 mmHg |

| Melting Point | Not available |

| Flash Point | 90.5±25.9 °C |

| Vapor Pressure | 0.1±0.5 mmHg at 25°C |

| Index of Refraction | 1.576 |

| PSA (Polar Surface Area) | 37.30000 |

| LogP | 2.33 |

The moderate LogP value of 2.33 suggests a balance between hydrophilic and lipophilic properties, which may be advantageous for pharmaceutical applications where membrane permeability is important .

Chemical Reactivity

Based on its structural features, 4-Fluoro-2-hydroxy-5-methylbenzaldehyde would be expected to exhibit the following reactive properties:

-

Aldehyde reactivity: The -CHO group can participate in numerous reactions including:

-

Nucleophilic addition reactions

-

Oxidation to the corresponding carboxylic acid

-

Reduction to the primary alcohol

-

Condensation reactions (e.g., aldol condensation)

-

-

Hydroxyl group reactivity:

-

Hydrogen bonding capability, potentially with the adjacent aldehyde

-

Ability to form esters, ethers, and other derivatives

-

Potential for deprotonation under basic conditions

-

-

Aromatic ring reactivity:

-

Electrophilic aromatic substitution reactions, influenced by the existing substituents

-

The combined directing effects of the -OH (ortho/para-directing, activating), -CHO (meta-directing, deactivating), -F (ortho/para-directing, deactivating), and -CH3 (ortho/para-directing, activating) would create a complex reactivity profile

-

Synthesis and Production

Synthetic Routes

The primary synthetic route to 4-Fluoro-2-hydroxy-5-methylbenzaldehyde involves the reaction of 3-fluoro-4-methylphenol with formaldehyde under specific conditions. This synthesis is documented in search result :

Table 3: Synthetic Route to 4-Fluoro-2-hydroxy-5-methylbenzaldehyde

| Starting Materials | Reagents | Product | Yield |

|---|---|---|---|

| 3-Fluoro-4-methylphenol (CAS: 452-78-8) + Formaldehyde (CAS: 50-00-0) | Magnesium methoxide in methanol, toluene, sulfuric acid | 4-Fluoro-2-hydroxy-5-methylbenzaldehyde (CAS: 504414-06-6) | 48% |

It's worth noting that this reaction also produces a structural isomer, 2-fluoro-6-hydroxy-3-methyl-benzaldehyde (CAS: 920525-52-6), as a side product with a yield of approximately 11.5% .

Reaction Conditions

The synthesis involves a two-stage process with specific reaction conditions :

Stage 1:

-

Reaction of 3-fluoro-4-methyl phenol with magnesium methoxide in methanol

-

Addition of toluene

-

Heating to 95°C

-

Slow addition of formaldehyde over 1 hour

-

Continued reaction for 2 hours

Stage 2:

-

Addition of 10% sulfuric acid

-

Reaction at 35°C for 2 hours

-

Workup with ice water

-

Extraction with toluene

Yield and Purification

The documented synthesis yields 4-Fluoro-2-hydroxy-5-methylbenzaldehyde at approximately 48% efficiency . The purification process involves:

-

Drying the combined organic layer over anhydrous magnesium sulfate

-

Concentration under reduced pressure

-

Purification by column chromatography using n-hexane:ethyl acetate (13:1) as the eluent

-

The purified product appears as a colorless oil

This represents a moderate-yield synthesis with standard purification techniques, suggesting the process could potentially be optimized for higher yields.

Applications and Significance

Research Relevance

The compound's appearance in research literature suggests scientific interest, potentially in areas such as:

-

Organic synthesis methodology development

-

Structure-activity relationship studies

-

Fluorine chemistry research

The unique combination of functional groups may provide opportunities for exploring novel chemical reactivity patterns or developing new synthetic methodologies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume